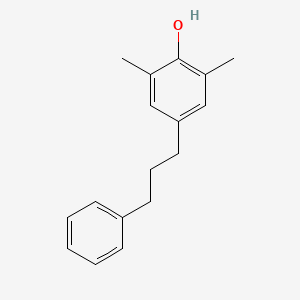

2,6-Dimethyl-4-(3-phenylpropyl)phenol

Description

Properties

CAS No. |

127311-26-6 |

|---|---|

Molecular Formula |

C17H20O |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

2,6-dimethyl-4-(3-phenylpropyl)phenol |

InChI |

InChI=1S/C17H20O/c1-13-11-16(12-14(2)17(13)18)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12,18H,6,9-10H2,1-2H3 |

InChI Key |

YWVHFIOSJDHAEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2,6-Dimethyl-4-(3-phenylpropyl)phenol with structurally analogous compounds, emphasizing substituent variations and their implications:

Key Findings from Comparative Studies

Substituent Impact on Polarity and Bioactivity Nitro vs. Phenylpropyl Groups: The 3-nitrophenyl substituent in barnidipine impurities (e.g., C₁₅H₁₄N₂O₃) increases polarity compared to the 3-phenylpropyl group in the target compound, affecting solubility and pharmacokinetics . Methoxy vs. Methyl Groups: 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol (C₁₁H₁₆O₄) exhibits higher water solubility than methyl-substituted analogs due to methoxy and hydroxy groups .

Pharmaceutical Relevance Dihydropyridine derivatives (e.g., cilnidipine impurity) with 2,6-dimethyl-4-substituents are critical in hypertension drug synthesis. The 3-phenylpropyl chain in such compounds may alter metabolic stability . Phenolic analogs from Streptomyces sp.

Synthetic Challenges Impurities like 2,6-dimethyl-4-(3-nitrophenyl)phenol derivatives require rigorous characterization to meet ICH guidelines (<0.10% impurity threshold), highlighting the importance of substituent analysis in drug development .

Data Tables for Critical Properties

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) |

|---|---|---|---|

| This compound | 254.37 g/mol | ~5.2 | Low |

| 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol | 212.24 g/mol | ~1.8 | Moderate |

| Barnidipine impurity (3-nitrophenyl) | 270.29 g/mol | ~3.5 | Low |

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,6-Dimethyl-4-(3-phenylpropyl)phenol?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, analogous compounds like 2,6-dimethylphenol derivatives are synthesized via regioselective alkylation using Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Purification can be achieved using liquid-liquid extraction (e.g., methyl isobutyl ketone-water systems) optimized via NRTL modeling to isolate phenolic compounds . Post-synthesis, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended. Confirm purity via HPLC (C18 column, UV detection at 280 nm) and structural validation via ¹H/¹³C NMR (referencing aromatic proton shifts at δ 6.8–7.2 ppm and methyl groups at δ 2.1–2.5 ppm) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Aromatic protons should integrate for 4H (para-substituted phenyl groups), with distinct methyl resonances (6H for 2,6-dimethyl groups) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (C₁₇H₂₀O: 240.32 g/mol).

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30), retention time compared to standards. Purity >98% is acceptable for biological assays .

Advanced Research Questions

Q. What experimental design strategies optimize the study of this compound’s adsorption in environmental or biological matrices?

- Methodological Answer : Employ response surface methodology (RSM) with a Box-Behnken design to model interactions between variables (e.g., pH, temperature, adsorbent dose). For phenol derivatives, a 3-factor design (concentration: 100–500 ppm, dose: 0.5–5 mg, time: 0–60 min) effectively predicts adsorption efficiency. Analyze data using ANOVA to identify significant terms (p < 0.05) and optimize conditions via quadratic regression . For surface chemistry studies, combine microspectroscopic techniques (AFM-IR) to probe molecular interactions on nanoscale interfaces .

Q. How can researchers evaluate the antimicrobial efficacy of this compound against Gram-positive bacteria?

- Methodological Answer : Follow CLSI guidelines for broth microdilution:

Prepare serial dilutions (0–500 µg/mL) in Mueller-Hinton broth.

Inoculate with Staphylococcus aureus or Bacillus subtilis (1–5 × 10⁵ CFU/mL).

Incubate at 37°C for 18–24 hours.

Q. How to resolve contradictions in reported bioactivity data for phenolic derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Standardize protocols:

- Use identical bacterial strains (e.g., ATCC controls).

- Validate purity via HPLC before assays.

- Apply statistical tools (e.g., two-way ANOVA) to assess inter-laboratory variability. Replicate studies with independent synthetic batches to confirm reproducibility .

Data Analysis and Interpretation

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to fit dose-response curves. Calculate EC₅₀ values with 95% confidence intervals. For multivariate data (e.g., cytotoxicity and genotoxicity), apply principal component analysis (PCA) to identify correlated variables. Tools like GraphPad Prism or R (drc package) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.